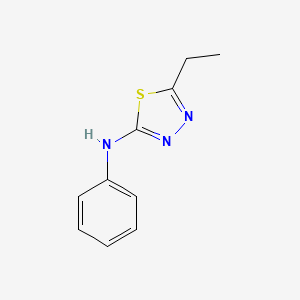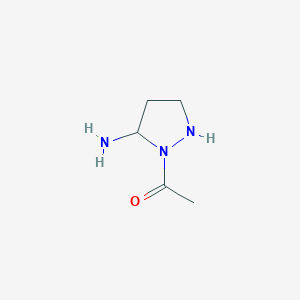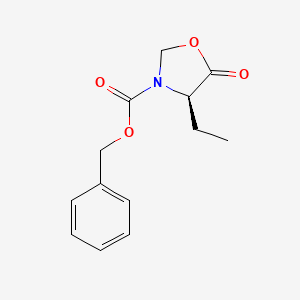
3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)- is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring, a butanal group, and a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the reaction of acetylene dicarboxylate, aniline, and various aromatic aldehydes in the presence of citric acid as a catalyst. This one-pot mortar-pestle grinding method is efficient and environmentally friendly, providing high yields of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions can yield alcohols.
Aplicaciones Científicas De Investigación
3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share structural similarities but differ in their functional groups and biological activities.
Uniqueness
What sets 3-Pyrrolidinebutanal, 3-methyl-2,4-dioxo-1-(phenylmethyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
674347-57-0 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
4-(1-benzyl-3-methyl-2,4-dioxopyrrolidin-3-yl)butanal |
InChI |
InChI=1S/C16H19NO3/c1-16(9-5-6-10-18)14(19)12-17(15(16)20)11-13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,11-12H2,1H3 |
Clave InChI |
XMOCWSXHCFWUJT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)CN(C1=O)CC2=CC=CC=C2)CCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



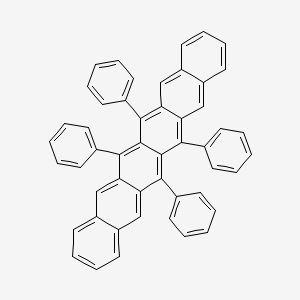

![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)


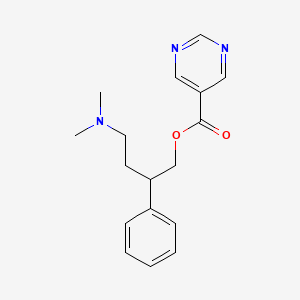
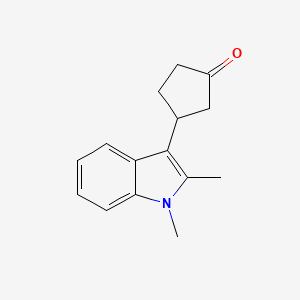
![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)
